Monopalmitin
Overview
Description
1-monopalmitoylglycerol is a 1-monoglyceride that has palmitoyl as the acyl group. A natural product found in Neolitsea daibuensis. It has a role as a plant metabolite and an algal metabolite. It is functionally related to a hexadecanoic acid.
Glyceryl palmitate is a natural product found in Perilla frutescens, Trichosanthes tricuspidata, and other organisms with data available.
Mechanism of Action
Target of Action
Monopalmitin, also known as 1-Monopalmitin or Glyceryl palmitate, is a monoacylglycerol that primarily targets the PI3K/Akt pathway . This pathway plays a crucial role in cell survival and growth, making it a significant target in cancer research .
This compound also inhibits the P-glycoprotein (P-gp) activity in intestinal Caco-2 cells . P-gp is a protein that pumps foreign substances out of cells and plays a role in drug resistance in cancer cells .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It promotes apoptosis, or programmed cell death, in lung cancer cells through the PI3K/Akt pathway . This interaction results in the suppression of protein expression of inhibitors of apoptosis proteins (IAPs), further promoting cell death .
In the case of P-gp, this compound acts as an inhibitor, potentially increasing the bioavailability of certain drugs by preventing their expulsion from cells .
Biochemical Pathways
This compound’s action on the PI3K/Akt pathway affects downstream processes, including cell proliferation, survival, and apoptosis . By activating this pathway, this compound induces a caspase-dependent apoptosis, leading to the death of cancer cells .
Pharmacokinetics
Its ability to inhibit p-gp suggests it may influence the bioavailability of other compounds .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells, particularly lung cancer cells . This leads to a significant reduction in cell proliferation, contributing to its potential anti-cancer effects .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For example, it has been observed that monoacylglycerols, including this compound, show a greater bactericidal effect when used individually than when used in combination . Furthermore, the presence of proteins and colloidal particles in the environment can increase the resistance of bacteria to heat treatment .
Biochemical Analysis
Biochemical Properties
Monopalmitin interacts with various enzymes, proteins, and other biomolecules. It is a key component in lipid structures such as ceramides . It is also involved in the synthesis of unsymmetrical and symmetrical triacylglycerols .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce NF-κB expression in the human embryonic kidney cell line HEK293, thus exerting anti-inflammatory effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it has been suggested that this compound shows high antibacterial and antifungal activities, while 2-monopalmitin did not show any activity at all .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The reaction conditions were optimized for each factor at a time, while other factors were fixed at a constant level .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to be involved in the methionine salvation pathway and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, it has been found that plants export 2-monopalmitin and supply both fatty acyl and glyceryl moieties to arbuscular mycorrhizal fungi .
Properties
IUPAC Name |
2,3-dihydroxypropyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLMUACJMDIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891470 | |
Record name | 1-Glyceryl monohexadecanoate | |
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Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |
Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Palmitoyl glycerol | |
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Solubility |
Insoluble in water, soluble in ethanol and toluene at 50 °C | |
Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |
Record name | 1-Monopalmitin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-44-9 | |
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Record name | Palmitoyl glycerol | |
Source | ChemIDplus | |
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Record name | (S)-2,3-Dihydroxypropyl palmitate | |
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Record name | Glycerides, C16-22 | |
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Record name | 1-Monopalmitin | |
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Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |
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Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |
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Record name | Glycerides, C16-22 | |
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Record name | 1-Glyceryl monohexadecanoate | |
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Record name | Glycerides, C16-22 | |
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Record name | (±)-2,3-dihydroxypropyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (S)-2,3-dihydroxypropyl palmitate | |
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Record name | 2,3-dihydroxypropyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |
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Record name | Glycerol palmitate | |
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Record name | GLYCERYL 1-PALMITATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Monopalmitin?
A1: this compound has the molecular formula C19H38O4 and a molecular weight of 330.51 g/mol.
Q2: How does the structure of this compound influence its function as an emulsifier?
A2: this compound possesses both a hydrophilic glycerol headgroup and a hydrophobic palmitic acid tail. [] This amphiphilic nature allows it to adsorb at oil-water interfaces, reducing interfacial tension and stabilizing emulsions. []
Q3: How does the addition of this compound affect the crystallization behavior of palm oil?
A3: this compound acts as a template, promoting earlier crystallization of palm oil triacylglycerols. [] It also influences the microstructure, resulting in a higher solid fat content, a more rigid network, and coarser crystals. [] This can have implications for the texture and stability of palm oil-based food products.
Q4: How does this compound interact with proteins at the air-water interface?
A4: Studies have shown that this compound can displace proteins like β-casein, caseinate, and β-lactoglobulin from the air-water interface, particularly at higher surface pressures. [, , ] This displacement can alter the structural, topographical, and rheological properties of mixed films, impacting foam and emulsion stability in food systems.
Q5: How does the pH of the solution affect this compound-caseinate mixed films at the air-water interface?
A5: Increased pH leads to a more expanded structure of this compound-caseinate mixed monolayers. [] This expansion is attributed to increased electrostatic repulsion between caseinate molecules at higher pH, impacting their interactions with this compound.
Q6: Does this compound interact differently with saturated versus unsaturated monoglycerides?
A6: Yes, studies comparing this compound with monoolein (an unsaturated monoglyceride) indicate that the interactions with proteins and the resulting interfacial properties are distinct. [] These differences likely arise from the different packing arrangements and fluidity of saturated and unsaturated monoglycerides within mixed films.
Q7: How is this compound used in the synthesis of structured triglycerides?
A7: this compound serves as a key intermediate in the chemoenzymatic synthesis of structured triglycerides like 1,3-Oleyl-2-palmitoylglycerin. [] This synthesis typically involves a two-step enzymatic process where this compound is first generated through lipase-catalyzed hydrolysis and subsequently esterified with oleic acid.
Q8: Can this compound form complexes with starch, and how does this impact starch digestibility?
A8: Yes, this compound can form complexes with amylose, a component of starch. [, ] The formation of these complexes can influence the digestibility of starch, potentially slowing down the enzymatic breakdown and increasing the amount of resistant starch. []
Q9: What are the potential applications of this compound in drug delivery?
A9: While the provided research focuses mainly on food applications, this compound’s ability to form various structures like micelles, emulsions, and liquid crystals could be exploited for drug delivery. [] Further research is needed to explore its potential in encapsulating and delivering hydrophobic drugs.
Q10: What is the role of this compound in the absorption of fatty acids in the intestine?
A10: Studies in rats suggest that this compound, particularly the 1-isomer, can enhance the absorption of other fatty acids, potentially through interactions with a membrane fatty acid binding protein (MFABP) in the intestinal mucosa. [, ]
Q11: Has this compound shown any anti-proliferative effects in vitro?
A11: Yes, studies have reported that this compound exhibits anti-proliferative effects against several cancer cell lines in vitro, including lung cancer, Vero, HeLa, and C6 cells. [, ]
Q12: Are there any pre-clinical studies suggesting a link between this compound and Graft vs. Host Disease (GVHD)?
A12: A pilot study in humans identified elevated levels of this compound in the plasma of patients who later developed GVHD after stem cell transplantation. [, ] While preliminary, this finding suggests a potential role of this compound in the inflammatory response associated with GVHD.
Q13: What analytical techniques are commonly used to characterize this compound?
A13: Common techniques include gas chromatography (GC), often coupled with mass spectrometry (MS), for identification and quantification. [, , , ] Additionally, thin-layer chromatography (TLC) can be used to separate and analyze this compound and other lipid species. []
Q14: How is Differential Scanning Calorimetry (DSC) used to study this compound?
A14: DSC is employed to analyze the thermal transitions of this compound, such as its melting point and crystallization behavior. [, ] This technique is particularly useful for studying its polymorphism and interactions with other molecules, like starch. [, ]
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